2-Cyclopropylpyrimidine

Vue d'ensemble

Description

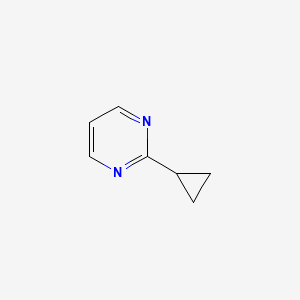

2-Cyclopropylpyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a cyclopropyl group at the second position. Pyrimidines are known for their wide range of biological activities and are integral components of nucleic acids. The cyclopropyl group adds unique chemical properties to the compound, making it a subject of interest in various fields of research.

Applications De Recherche Scientifique

2-Cyclopropylpyrimidine has numerous applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of nucleic acid analogs and their interactions.

Industry: Used in the synthesis of agrochemicals and pharmaceuticals.

Mécanisme D'action

Target of Action

2-Cyclopropylpyrimidine is a synthetic auxin . Auxins are a class of plant hormones that play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle. They are primarily involved in cell elongation and are essential for body development .

Mode of Action

This compound, as a synthetic auxin, is readily absorbed by plant leaves and roots . It translocates in both the xylem and phloem and is thought to accumulate in the meristematic areas of the plant . The chemical is a systemic herbicide and acts by disrupting gene expression, causing undifferentiated cell division and elongation .

Biochemical Pathways

The importance of pyrimidines lies in the fact that they are structural components of a broad spectrum of key molecules that participate in diverse cellular functions, such as synthesis of DNA, RNA, lipids, and carbohydrates . Pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules . De novo purine and pyrimidine biosynthetic pathways are highly conserved in nature .

Pharmacokinetics

It is known that the compound is highly soluble in water . This property, along with its low volatility, suggests that it could be readily absorbed and distributed within biological systems .

Result of Action

The result of this compound’s action is the control of woody weeds, vines, and brambles . It provides pre- and post-emergent control of broadleaf weeds, woody species, vines, and grasses on several non-food use sites, such as rights of way, wildlife management areas, recreational areas, turf/lawns, golf courses, and sod farms .

Action Environment

The action of this compound is influenced by environmental factors. Its persistence in soil and aquatic systems will depend on local conditions . Based on its chemical properties, there is a risk this chemical could leach to groundwater .

Orientations Futures

While specific future directions for 2-Cyclopropylpyrimidine are not mentioned in the search results, the field of pyrimidine research is vast and continues to grow. There are numerous potential applications for pyrimidine derivatives in various fields, including pharmaceuticals, agriculture, and materials science .

Analyse Biochimique

Biochemical Properties

2-Cyclopropylpyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The interaction with cytochrome P450 enzymes suggests that this compound may influence the metabolic pathways of other compounds by either inhibiting or inducing these enzymes. Additionally, this compound has been shown to interact with nucleic acids, potentially affecting DNA and RNA synthesis . These interactions highlight the compound’s potential as a modulator of biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and context. In various cell lines, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of transcription factors, leading to changes in gene expression profiles. This modulation can result in altered cellular functions, such as proliferation, differentiation, and apoptosis. Furthermore, this compound has been reported to affect cellular metabolism by influencing the activity of key metabolic enzymes, thereby altering the flux of metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and nucleic acids . The binding of this compound to cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific enzyme and context. Additionally, this compound can interact with DNA and RNA, potentially affecting their stability and function. These interactions can result in changes in gene expression and subsequent cellular responses. The compound’s ability to modulate enzyme activity and gene expression underscores its potential as a biochemical tool and therapeutic agent.

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time in laboratory settings are crucial for its application in research and development. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the experimental conditions. In in vitro studies, prolonged exposure to this compound has been associated with sustained changes in gene expression and cellular metabolism . In in vivo studies, the compound’s effects may be influenced by factors such as dosage, administration route, and the biological context of the organism.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosages . At low doses, the compound may exhibit minimal toxicity and exert subtle biochemical effects. At higher doses, this compound can induce significant changes in enzyme activity, gene expression, and cellular function. In some cases, high doses of the compound have been associated with adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites. The compound’s metabolism can influence the levels of other metabolites and the overall metabolic flux within cells. Additionally, this compound may interact with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH), which is essential for the activity of cytochrome P450 enzymes . Understanding the metabolic pathways of this compound is crucial for elucidating its biochemical effects and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary depending on factors such as blood flow, tissue permeability, and the presence of specific transporters . These factors collectively determine the bioavailability and efficacy of this compound in different biological contexts.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. Studies have shown that the compound can localize to various cellular compartments, including the cytoplasm, nucleus, and endoplasmic reticulum . The localization of this compound to specific organelles may be influenced by targeting signals or post-translational modifications. For example, the presence of nuclear localization signals can direct the compound to the nucleus, where it can interact with DNA and transcription factors . Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms and potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylpyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopropylamine with a suitable pyrimidine precursor under controlled conditions. For instance, cyclopropylamine can be reacted with 2-chloropyrimidine in the presence of a base like sodium hydride to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Cyclopropylpyrimidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyrimidine oxides.

Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions 4 and 6.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Pyrimidine oxides.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidines depending on the reagents used.

Comparaison Avec Des Composés Similaires

- 2-Cyclopropylpyrimidine-4-carboxylic acid

- This compound-5-carbaldehyde

Comparison: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its carboxylic acid and carbaldehyde derivatives, it may exhibit different reactivity and biological activity, making it suitable for specific applications in research and industry.

Propriétés

IUPAC Name |

2-cyclopropylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-4-8-7(9-5-1)6-2-3-6/h1,4-6H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCVDCYAKMUIKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the impact of aminocyclopyrachlor on downy brome seed production?

A1: Aminocyclopyrachlor has demonstrated a significant impact on downy brome (Bromus tectorum) seed production in field studies []. When applied at a specific growth stage (early heading stage), aminocyclopyrachlor effectively reduced downy brome seed germination by 100% []. This effect on seed production, coupled with the herbicide's soil residual properties, suggests its potential use in managing downy brome infestations and facilitating the restoration of desirable plant communities []. Further research is necessary to fully understand the long-term effects of aminocyclopyrachlor on the entire plant community, including native forbs, shrubs, and desirable perennial grasses.

Q2: Can 2-cyclopropylpyrimidine-4-carbaldehyde be used to synthesize α-aminophosphonates, and if so, what is an efficient method?

A2: Yes, this compound-4-carbaldehyde can be utilized as a starting material for the synthesis of α-aminophosphonates [, ]. An efficient one-pot synthesis method involves a Kabachnik–Fields reaction promoted by phosphomolybdic acid [, ]. This reaction involves a three-component condensation of this compound-4-carbaldehyde, phosphites, and aromatic amines, efficiently catalyzed by phosphomolybdic acid [, ]. This method highlights the versatility of this compound derivatives in organic synthesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B1313752.png)

![2,3,4,5-Tetrahydro-benzo[c]azepin-1-one](/img/structure/B1313754.png)

![4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone](/img/structure/B1313766.png)

![3-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine hydrochloride](/img/structure/B1313770.png)

![1-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1313778.png)